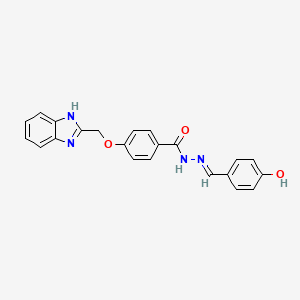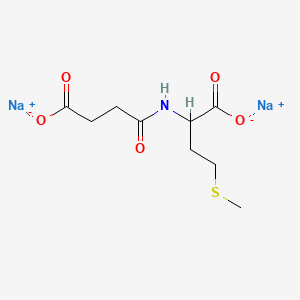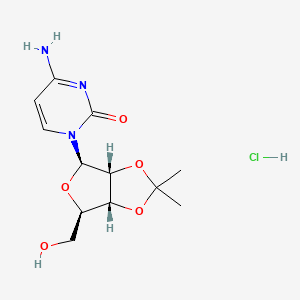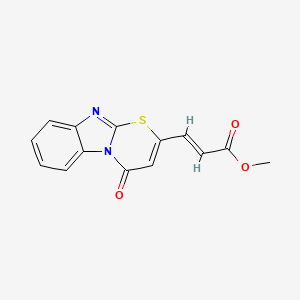
Methyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including cyclization, oxidation, and esterification. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and automated control systems can enhance the efficiency and scalability of the synthesis. Safety measures are also crucial to handle the potentially hazardous reagents and intermediates involved in the process.
化学反応の分析
Types of Reactions
Methyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and time, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce more saturated compounds.
科学的研究の応用
Methyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have biological activity and can be studied for its effects on different biological systems.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
類似化合物との比較
Similar Compounds
Similar compounds include other heterocyclic molecules with related structures, such as:
- Thiazoles
- Benzimidazoles
- Acrylates
Uniqueness
What sets Methyl (2E)-3-(4-oxo-4H-(1,3)thiazino(3,2-a)benzimidazol-2-yl)acrylate apart is its unique combination of functional groups and ring structures
特性
CAS番号 |
83443-84-9 |
|---|---|
分子式 |
C14H10N2O3S |
分子量 |
286.31 g/mol |
IUPAC名 |
methyl (E)-3-(4-oxo-[1,3]thiazino[3,2-a]benzimidazol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C14H10N2O3S/c1-19-13(18)7-6-9-8-12(17)16-11-5-3-2-4-10(11)15-14(16)20-9/h2-8H,1H3/b7-6+ |
InChIキー |
ANJVOVCAZIXIPA-VOTSOKGWSA-N |
異性体SMILES |
COC(=O)/C=C/C1=CC(=O)N2C3=CC=CC=C3N=C2S1 |
正規SMILES |
COC(=O)C=CC1=CC(=O)N2C3=CC=CC=C3N=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


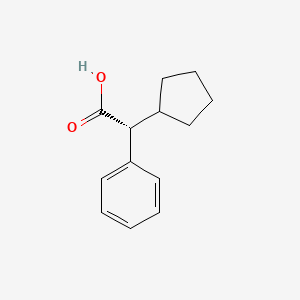
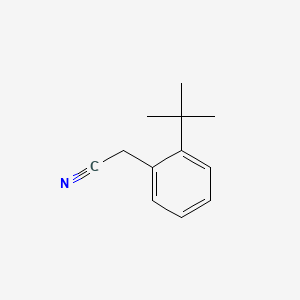
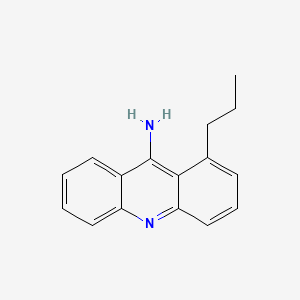
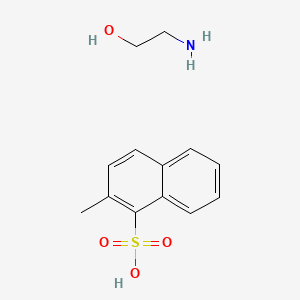
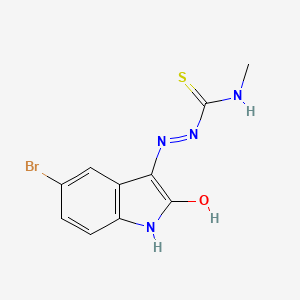
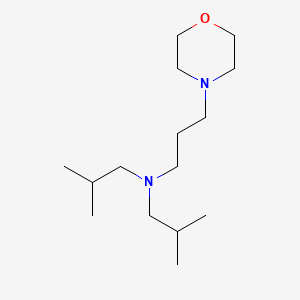
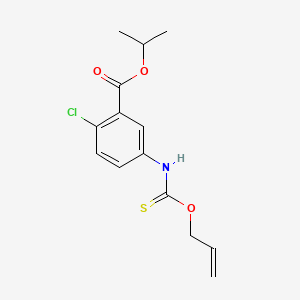
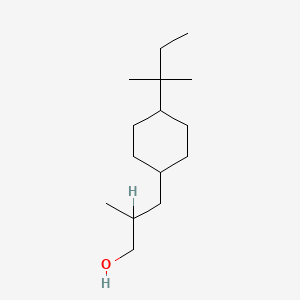
![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide](/img/structure/B12672011.png)
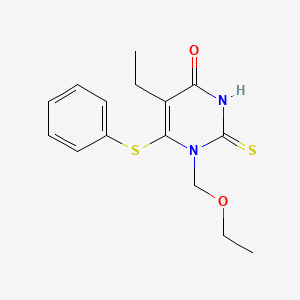
![Dibutylbis[(3,5,5-trimethylhexanoyl)oxy]stannane](/img/structure/B12672022.png)
